molecular formula C6H6ClNO B012246 4-(Chloromethyl)-1H-pyridin-2-one CAS No. 105590-03-2

4-(Chloromethyl)-1H-pyridin-2-one

Cat. No. B012246
CAS RN: 105590-03-2
M. Wt: 143.57 g/mol
InChI Key: YWRJRFJXQDZWEO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyridin-2-one, also known as 4-CM-P2N, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 112-114 °C and a boiling point of 220-223 °C. It is soluble in water, alcohol, and ether. 4-CM-P2N is a versatile reagent used in organic synthesis and has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyrimidines

The compound is used in the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This is achieved through a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

Intermediate for Disubstituted Pyrazolo[3,4-d]pyrimidines

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These disubstituted pyrimidines may be of interest as substances with useful pharmacological properties .

Synthesis of 1-Substituted Pyrazolo[3,4-d]pyrimidines

The compound is used in the synthesis of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines . These are practically unexplored derivatives in this series .

Nucleophilic Substitution Reactions

The compound is used in nucleophilic substitution reactions . For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Synthesis of Functionally 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines

The compound is used in the synthesis of functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines . These compounds are important as they exhibit various pharmacological activities .

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives of 1H-pyrazolo[3,4-d]pyrimidines . These new derivatives can be considered as compounds with great potential for biological activity .

properties

IUPAC Name

4-(chloromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRJRFJXQDZWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105590-03-2
Record name 4-(chloromethyl)-1,2-dihydropyridin-2-one
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